N'-(4-methoxyphenyl)isobutyrohydrazide
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Overview
Description
N’-(4-methoxyphenyl)isobutyrohydrazide is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . This compound is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to an isobutyric acid moiety and a 4-methoxyphenyl group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)isobutyrohydrazide typically involves the reaction of 4-methoxyphenylhydrazine with isobutyric acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . The reaction mixture is then refluxed, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of N’-(4-methoxyphenyl)isobutyrohydrazide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)isobutyrohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms like amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-(4-methoxyphenyl)isobutyrohydrazide is utilized in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug development and medicinal chemistry.
Material Science: Investigation of its properties for potential use in materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)isobutyrohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes . Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)acetohydrazide
- N’-(4-methoxyphenyl)propionohydrazide
- N’-(4-methoxyphenyl)butyrohydrazide
Uniqueness
N’-(4-methoxyphenyl)isobutyrohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-2-methylpropanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRNYNAMRBMTDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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